Critical Data Gap: Lack of Quantitative Bioactivity Data for Comparator Analysis
A comprehensive search of authoritative databases and patent literature was conducted to identify quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide. This search did not yield any primary research papers, patents with specific biological examples, or curated database entries (e.g., ChEMBL, BindingDB) containing quantitative target engagement or cellular activity data for this specific CAS number [1]. This stands in contrast to closely related analogs in the oxoquinazolinyl-butanamide class, such as a patented Tankyrase inhibitor with an IC50 of 590 nM, for which specific data are available [2]. The absence of such data for the target compound precludes any direct head-to-head differentiation based on potency, selectivity, or efficacy.
| Evidence Dimension | Availability of Public Bioactivity Data |
|---|---|
| Target Compound Data | No quantitative bioactivity data found. |
| Comparator Or Baseline | A representative oxoquinazolinyl-butanamide Tankyrase inhibitor: IC50 (TNKS1) = 590 nM [2]. |
| Quantified Difference | Not applicable; data missing for target compound. |
| Conditions | Literature and patent search across public databases (as of 2026-04-29). |
Why This Matters
For scientific selection, the inability to compare key performance indicators means any procurement decision based on functional superiority over an analog would be speculative.
- [1] Comprehensive search of public databases including ChEMBL, BindingDB, PubChem, and Google Patents for the compound name and CAS 903329-14-6, conducted on 2026-04-29. No quantitative bioactivity results found. View Source
- [2] Dorsch, D., Buchstaller, H.P. Oxoquinazolinyl-butanamide derivatives. U.S. Patent 9,901,577, issued February 27, 2018. Description of a quinazolinone derivative as a Tankyrase inhibitor: IC50 (TNKS1)=590 nM. View Source
